Tcmdc-142623

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tcmdc-142623 is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Antimalarial Activity

TCMDC-142623 has been identified as a promising antimalarial agent . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities . The compound has shown promising antimalarial activity and low toxicity .

Anticancer Activity

In addition to its antimalarial properties, TCMDC-142623 has also been evaluated for its anticancer activity . Specifically, it has been tested for antiproliferative activity against the MCF-7 cell line, a commonly used model for breast cancer research .

Anti-inflammatory Activity

Quinazolinedione, the core structure of TCMDC-142623, is known for its anti-inflammatory properties . While specific studies on TCMDC-142623’s anti-inflammatory activity are not mentioned, its quinazolinedione core suggests potential in this area .

Drug Discovery

TCMDC-142623 plays a significant role in drug discovery due to its quinazolinedione pharmacophore . This core structure is present in various active pharmaceutical molecules and exhibits a diverse range of biological activities .

Lead Optimization

TCMDC-142623 has been used in lead optimization studies for the development of novel quinazolinedione derivatives . These studies focus on improving the compound’s antimalarial activity while maintaining low toxicity .

Green Chemistry

The synthesis of TCMDC-142623 has been described using low-cost chemicals and greener alternatives where possible . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Mechanism of Action

Target of Action

Tcmdc-142623 primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is part of the cyclin-dependent like protein kinase family (PfCLK1-4) in the Plasmodium species .

Mode of Action

Tcmdc-142623 interacts with PfCLK3 in a unique way. The co-crystal structure of PfCLK3 with Tcmdc-142623 has been solved, which facilitated the rational design of inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules . In another study, it was suggested that Tcmdc-142623 exerts its deadly mode of action through LdoDLP1 binding, and the mutations provide a direct escape mechanism .

Biochemical Pathways

Tcmdc-142623 affects the biochemical pathways related to RNA splicing in the malarial parasite. The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Inhibitors to PfCLK3, such as Tcmdc-142623, might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

It is known that tcmdc-142623 is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead

Result of Action

The molecular and cellular effects of Tcmdc-142623’s action involve the inhibition of PfCLK3, which leads to disruption in the RNA splicing of the malarial parasite . This disruption is detrimental to the survival of the parasite, making Tcmdc-142623 a potential antimalarial agent .

Action Environment

It is worth noting that the development of new antimalarial compounds like tcmdc-142623 is crucial due to the increasing resistance of plasmodium falciparum to frontline drugs . This suggests that the effectiveness of Tcmdc-142623 could potentially be influenced by the evolving resistance mechanisms of the malarial parasite.

properties

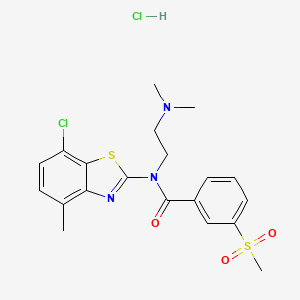

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-8-9-16(21)18-17(13)22-20(28-18)24(11-10-23(2)3)19(25)14-6-5-7-15(12-14)29(4,26)27;/h5-9,12H,10-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRGJGXYLIILRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tcmdc-142623 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2629269.png)

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)

![(5-Methylpyrazin-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2629283.png)

![(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2629285.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)